2-(2,2,2-Trichloro-1-propionylamino-ethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
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Overview
Description
Methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C14H17Cl3N2O3S . This compound is notable for its unique structure, which includes a cyclopenta[b]thiophene ring system, a trichloromethyl group, and a propionylamino substituent. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product
Chemical Reactions Analysis
Methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: Although not widely used in clinical settings, it serves as a model compound for developing new therapeutic agents.
Industry: Its unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloromethyl group and the propionylamino substituent play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include:
- Methyl 2-{[2,2,2-trichloro-1-(2-methylbenzoylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[2,2,2-trichloro-1-(phenylacetylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
Molecular Formula |
C14H17Cl3N2O3S |
---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H17Cl3N2O3S/c1-3-9(20)18-13(14(15,16)17)19-11-10(12(21)22-2)7-5-4-6-8(7)23-11/h13,19H,3-6H2,1-2H3,(H,18,20) |
InChI Key |
PMIZCUVHXLDFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Origin of Product |
United States |
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